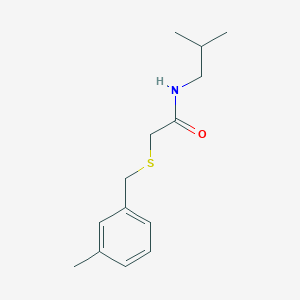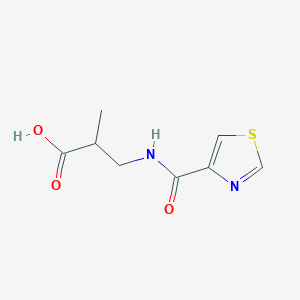
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is a member of the dioxaborolane family, which are known for their stability and reactivity. This compound is particularly notable for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an alkyne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The alkyne group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted alkynes or alkenes, depending on the reactants used.
科学研究应用
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4,4,5,5-tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis.
相似化合物的比较
4,4,5,5-Tetramethyl-2-(oct-1-yn-1-yl)-1,3,2-dioxaborolane is unique among similar compounds due to its stability and reactivity. Similar compounds include:
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar in structure but with a phenyl group instead of an alkyne.
4,4,5,5-Tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane: Similar but with a shorter alkyne chain.
4,4,5,5-Tetramethyl-2-(but-1-yn-1-yl)-1,3,2-dioxaborolane: Similar but with a different alkyne chain length.
The uniqueness of this compound lies in its specific alkyne chain length, which can influence its reactivity and the types of reactions it can undergo.
属性
分子式 |
C14H25BO2 |
|---|---|
分子量 |
236.16 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-oct-1-ynyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-10H2,1-5H3 |
InChI 键 |
WFXNQRMSXYDFIA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)

![Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)







